molecular formula C13H13N3O2 B1343458 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide CAS No. 284462-78-8

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B1343458
M. Wt: 243.26 g/mol
InChI Key: DRPIVJDJDIQRFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide involves the transformation of various ring structures to introduce functional groups at specific positions on the pyridine ring. In one study, 3-Methyl-5-nitropyrimidin-4(3H)-one was reacted with enaminones, leading to the formation of functionalized 4-aminopyridines. This process allowed for the introduction of different amino groups at the 4-position by altering the enaminones used. Additionally, the vicinal positions of the pyridine ring could be modified, and even a bicyclic pyridine structure was synthesized using the vicinal functionality of a 4-aminopyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of compounds in the pyridine family, including those similar to 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, has been studied using various analytical techniques. For instance, the crystal structure of silver(I) complexes with related pyridine ligands was determined using X-ray crystallography. The geometry around the silver(I) ion was found to be bent or trigonal planar depending on the specific complex. These geometries were further confirmed by density functional theory (DFT) calculations using the Zeroth-Order Regular Approximation (ZORA) relativistic approach . Additionally, the conformational preferences of cyclopiperidine carboxamides with an unsubstituted 4-amino moiety were studied using 1H NMR spectroscopy and X-ray structural analysis, revealing the presence of both chair and boat conformations in the solid state .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by the functional groups attached to the ring. For example, silver(I) complexes of pyridine ligands were shown to interact with DNA, reducing its electrophoretic mobility, which suggests that these compounds can bind to DNA. This interaction pattern differs from that of the free ligands, which do not induce any change in DNA mobility . The reactivity of these compounds is also evident in their antimicrobial activity, where they exhibited considerable activity against certain bacteria and yeast strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are characterized by various spectroscopic methods. In the case of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, 1H NMR spectral data and elemental analysis confirmed the structures of these compounds. The NMR spectra typically show signals for the amino group, the methyl group at position 5 of the thieno(2,3-d)pyrimidine system, and the carboxamide NH group, with the position varying depending on the structure of the substituent on the amide aromatic cycle . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in aqueous mediums highlights the potential of certain chemical compounds in environmental remediation. Compounds studied for their reactivity and degradation pathways could share mechanistic similarities with 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, suggesting its potential application in environmental chemistry and pollution control (Qutob et al., 2022).

Pharmacological Effects of Phenolic Acids

The pharmacological review of Chlorogenic Acid (CGA) underlines the importance of phenolic compounds in various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates that structurally related compounds, including possibly 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, may have similar biological and pharmacological effects, warranting further research in this direction (Naveed et al., 2018).

Role in Neurochemistry and CNS Disorders

The study on 4-aminopyridine (fampridine) and its effects on demyelinating disorders provides an example of how specific chemical compounds can impact the central nervous system (CNS). It highlights the potential of chemicals in treating CNS disorders, suggesting a possible research avenue for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide in neurochemistry and pharmacology (Kostadinova & Danchev, 2019).

Applications in Synthesis of Heterocyclic Compounds

The review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones discusses its role as a privileged scaffold in the synthesis of heterocycles. This suggests that compounds like 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide could also serve as key intermediates or reactants in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).

Spin Label Studies in Peptides

Research on the spin label amino acid TOAC and its uses in peptides demonstrates the importance of specific chemical groups in studying peptide dynamics, structure, and interactions. This highlights the potential for chemical compounds, possibly including 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, to be used in biochemical and biophysical studies to gain insights into peptide and protein behavior (Schreier et al., 2012).

Safety And Hazards

The safety data sheet for “4,4’-Bis(3-Aminophenoxy)Diphenyl Sulfone” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

A study on the preparation of a self-catalyzed amino-epoxy phthalonitrile resin suggests that the significant decrease in the melting point of the proposed APRE-PN prepolymers dramatically expands the processing window for an entire class of phthalonitrile matrices .

properties

IUPAC Name

4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPIVJDJDIQRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635175
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide

CAS RN

284462-78-8
Record name 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner described for 4-(4-aminophenoxy)pyridine-2-carboxylic acid methylamide, substituting 3-aminophenol for 4-aminophenol. 1H-NMR (DMSO-d6) δ 8.75 (br q, J=4.8 Hz, 1H), 8.48 (d, J=6.3 Hz, 1H), 7.39 (d, J=2.1 Hz, 1H), 7.15 to 7.07 (m, 2H), 5.51 to 6.47 (m, 1H), 6.31 to 6.24 (m, 2H), 5.40 (s, 2H), 2.77 (d, J=5.1 Hz, 3H).
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